[1] Sigma-Aldrich - 2-Chloro-4-methylpyridine 98
2-Chloro-4-methylpyridine, also known as 2-Chloro-4-picoline, is a halogenated heterocyclic organic compound with the molecular formula and a molecular weight of approximately 127.57 g/mol. It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a methyl group at the fourth position. This compound is recognized for its utility in various
Research indicates that 2-Chloro-4-methylpyridine exhibits significant biological activity, particularly in medicinal chemistry. It has been employed in studies related to:
Several methods have been developed for synthesizing 2-Chloro-4-methylpyridine:
2-Chloro-4-methylpyridine finds applications across various fields:
Studies on the interactions of 2-Chloro-4-methylpyridine with other compounds reveal its potential to form stable complexes, particularly in coordination chemistry. Its reactivity allows it to participate in various coupling reactions, enhancing its utility as a building block for more complex molecules.
Several compounds share structural similarities with 2-Chloro-4-methylpyridine. Below is a comparison highlighting its uniqueness:
The distinct positioning of the chlorine atom and methyl group in 2-Chloro-4-methylpyridine contributes to its unique reactivity and biological activity compared to its analogs.
Radical-mediated chlorination represents one of the most efficient approaches for functionalizing the methyl group of 4-methylpyridine derivatives. The chlorination of 2-Chloro-4-methylpyridine typically proceeds through a radical mechanism, initiated by radical initiators such as azobisisobutyronitrile (AIBN), azobisisoheptanonitrile, cyclohexanone peroxide, dibenzoyl peroxide, or tert-butyl hydroperoxide. This process allows for selective functionalization of the methyl group without affecting the pyridine ring.
In a typical radical chlorination process, the reaction begins with the decomposition of the radical initiator, commonly AIBN, which generates free radicals that abstract a hydrogen atom from the methyl group of 2-Chloro-4-methylpyridine. The resulting carbon-centered radical then reacts with a chlorine source, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), to form the chloromethyl derivative. The radical chain reaction continues as the chlorine radical abstracts another hydrogen atom from a different molecule of 2-Chloro-4-methylpyridine.
A specific method for side-chain chlorination of 2-Chloro-4-methylpyridine involves mixing the compound with water, adding AIBN as a radical initiator, and bubbling chlorine gas into the mixture at a temperature of 65-67°C. An induction period of approximately 15 minutes is typically observed before the chlorination reaction begins in earnest. The reaction is maintained for several hours, and a base such as potassium carbonate is added to neutralize the generated HCl.
The selectivity of radical chlorination can be controlled by adjusting reaction conditions. According to patent literature describing the chlorination of alkyl pyridines, the proportion of mono-, di-, and tri-chlorinated products varies significantly with changes in temperature, chlorine concentration, and contact time. For optimal mono-chlorination, the molar ratio of chlorine to alkyl heterocycle should lie between 0.75:1 and 1.75:1. Higher temperatures generally favor the formation of mono-chlorinated products, with one study showing that at 350-365°C, the reaction product contained 77.5% monochloromethyl pyridine, 9.0% dichloromethyl pyridine, and 13.5% trichloromethyl pyridine.
Contact time also dramatically affects the degree of chlorination, with longer contact times leading to more highly chlorinated products. For example, when a mixture of 4-picoline, steam, and chlorine is passed through a reactor at 240-270°C with a contact time of 8 seconds, the main product is 4-trichloromethyl pyridine. However, if the contact time is reduced to 0.2-0.3 seconds, the main product becomes 4-monochloromethyl pyridine.
Several catalytic systems have been developed for the synthesis and functionalization of 2-Chloro-4-methylpyridine. One established method involves the reaction of 3-methylpyridine 1-oxide with phosphorus oxychloride (POCl₃). This reaction represents a direct chlorination at the 2-position of the pyridine ring, utilizing the directing effect of the N-oxide group to achieve regioselective functionalization.
Another synthetic route involves the conversion of 2-amino-4-methylpyridine to 2-Chloro-4-methylpyridine using POCl₃. According to a patent for synthesizing 2-chloro-4-(piperidylmethyl)pyridine, this process involves heating 2-amino-4-methylpyridine with POCl₃ to 80-110°C, refluxing for 5-15 hours, followed by cooling, careful addition of cold water and ammonia water, and pH adjustment to 10.0-11.5. The product is then obtained by distillation under reduced pressure.
Palladium-catalyzed cross-coupling reactions represent another important approach for the functionalization of 2-Chloro-4-methylpyridine. The compound can react with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine through a palladium-catalyzed cross-coupling reaction. This highlights the utility of 2-Chloro-4-methylpyridine as a building block for more complex molecules.
Recent advances in selective halogenation of pyridines include the use of designed phosphine reagents. These approaches involve the installation of heterocyclic phosphines at specific positions of pyridines as phosphonium salts, which can then be displaced with halide nucleophiles. While this method isn't directly applied to the synthesis of 2-Chloro-4-methylpyridine in the literature, it represents a potential strategy for selective functionalization of related compounds.
The synthesis of 3-amino-2-chloro-4-methylpyridine, a related compound also known as CAPIC, involves a multi-step process starting with 4-methylpyridine derivatives. The process includes the formation of a pyridone intermediate, chlorination with agents such as POCl₃ and PCl₅, and subsequent functional group transformations. This synthetic pathway demonstrates the versatility of pyridine-based chemistry and the importance of controlling reaction conditions for selective transformations.
The choice of solvent plays a crucial role in nucleophilic substitution reactions involving 2-Chloro-4-methylpyridine. In the side-chain chlorination of 2-Chloro-4-methylpyridine, water is often used as a reaction medium, serving both as a solvent and as a source of steam for dilution. The presence of water can significantly affect reaction kinetics by influencing the stability of reactive intermediates and transition states.
For the chlorination of alkyl pyridines, steam is described as a very satisfactory inert diluent. According to patent literature, there should be at least 0.1 mole of diluent for each mole of alkyl heterocycle to obtain a reasonable yield of product. While excessive dilution is undesirable from an economic standpoint, the optimal quantity of steam varies depending on the specific alkyl pyridine. For instance, the chlorination of 3-picoline can be carried out effectively with 4 moles of steam per mole of picoline, whereas the chlorination of 4-picoline generally proceeds best in the presence of about 18 to 20 moles of steam per mole of picoline.
Other diluents inert to chlorine, such as carbon tetrachloride or nitrogen, can also be used, but steam is often preferred due to practical considerations. In the synthesis of 2-chloro-4-(piperidylmethyl)pyridine, carbon tetrachloride (CCl₄) is used as a solvent for the chlorination step, where sulfuryl chloride (SO₂Cl₂) is added dropwise to 2-Chloro-4-methylpyridine in the presence of a radical initiator.
The solvent choice affects not only the reaction kinetics but also the workup and isolation of the product. After the chlorination reaction, the pH of the reaction mixture is typically adjusted to 6.0-8.0 with saturated sodium bicarbonate, followed by distillation under reduced pressure to obtain the chlorinated product. The choice of solvent for extraction and purification steps can significantly impact the yield and purity of the final product.
The vapor-phase chlorination of alkyl pyridines presents unique considerations regarding temperature and phase behavior. The process must be conducted at a temperature at which all reactants are gaseous. If the ratio of steam to the base is large, the temperature must be above the boiling point of the azeotrope formed by water and the alkyl heterocycle; if the ratio is small, the temperature must be above the boiling point of the alkyl heterocycle itself. This temperature requirement is especially important when working with an empty reactor.
In the synthesis of 2-Chloro-4-methylpyridine and its derivatives, various byproducts can form, complicating purification and reducing yield. Understanding the pathways of byproduct formation is essential for optimizing reaction conditions and maximizing the yield of the desired product.
In the radical chlorination of alkyl pyridines, one of the main challenges is controlling the degree of chlorination. Depending on the reaction conditions, mono-, di-, or tri-chlorinated products can form. For example, when 2-methyl pyridine is diluted with steam in a molar ratio of 1:2 and reacted with chlorine at a temperature between 240 and 270°C, the reaction product is composed of 64.5% monochloromethyl pyridine, 25.5% dichloromethyl pyridine, and 10% trichloromethyl pyridine. If the molar ratio of chlorine to 2-methyl pyridine is increased to 2:1, the total yield decreases, and the composition changes to 57.5% monochloromethyl pyridine, 10.5% dichloromethyl pyridine, and 32% trichloromethyl pyridine.
The temperature also significantly affects the product distribution. The table below summarizes the effect of temperature on the product distribution in the chlorination of 2-methylpyridine:
Temperature Range (°C) | Monochloromethyl pyridine (%) | Dichloromethyl pyridine (%) | Trichloromethyl pyridine (%) |
---|---|---|---|
205-220 | 60.5 | 20.5 | 19.0 |
240-275 | 64.5 | 25.5 | 10.0 |
350-365 | 77.5 | 9.0 | 13.5 |
These data illustrate the complex interplay of reaction conditions on product distribution and highlight the importance of careful temperature control for optimizing selectivity.
Another potential pathway for byproduct formation is through undesired side reactions, such as the production of tars or carbonaceous material. This can be particularly problematic if the contact time at elevated temperature exceeds 60 seconds. To avoid this, it's recommended to operate with a considerably shorter contact time, no more than 6 seconds with a packed reactor, and 12 seconds with an empty reactor.
In the synthesis of 2-chloro-4-(piperidylmethyl)pyridine, careful control of reaction conditions is necessary to prevent unwanted side reactions. For instance, during the chlorination step, the radical initiator is added in batches during the dropwise addition of sulfuryl chloride to control the reaction rate and minimize byproduct formation. The molar ratio of free radical initiator to 2-chloro-4-picoline is typically maintained between 1:1000 and 1:100 to ensure efficient initiation without excessive radical generation.
Understanding the formation pathways of these byproducts is crucial for developing effective purification strategies. The isolation of pure 2-Chloro-4-methylpyridine often involves techniques such as distillation under reduced pressure, extraction with appropriate solvents, and pH adjustments to remove impurities.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in various chemical transformations. While the specific application of microwave irradiation to the synthesis of 2-Chloro-4-methylpyridine is not explicitly described in the literature, this technique holds considerable potential for enhancing the efficiency of various steps in its synthesis and functionalization.
Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods. This could be particularly beneficial for the chlorination of alkyl pyridines, where temperature control is crucial for product selectivity. By enabling precise temperature control and rapid heating, microwave irradiation could potentially enhance the selectivity towards the desired mono-chlorinated product.
In the context of the radical chlorination of 2-Chloro-4-methylpyridine, microwave irradiation could facilitate the decomposition of the radical initiator and accelerate the subsequent radical chain reaction. This approach might allow for shorter reaction times and potentially higher yields by minimizing side reactions that occur during prolonged heating.
For palladium-catalyzed cross-coupling reactions involving 2-Chloro-4-methylpyridine, microwave irradiation has been shown to enhance reaction rates and yields for similar transformations. The rapid and uniform heating provided by microwave irradiation can facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
When applying microwave-assisted techniques to the synthesis of 2-Chloro-4-methylpyridine, it's important to consider the potential challenges, such as the scale-up of reactions and the handling of volatile or pressure-sensitive reagents. Nevertheless, the potential benefits in terms of reduced reaction times, improved yields, and enhanced selectivity make this an area worthy of exploration for future research.
The incorporation of microwave-assisted techniques into the synthesis of 2-Chloro-4-methylpyridine could potentially address some of the challenges associated with conventional methods, such as the formation of byproducts and the need for extended reaction times. By optimizing microwave parameters such as power, temperature, and irradiation time, it might be possible to develop more efficient and sustainable synthetic routes to this important compound.
The synthesis of 2-chloro-3-amino-4-picoline from 2-chloro-4-methylpyridine represents a critical step in nevirapine production, requiring sophisticated optimization strategies to achieve maximum efficiency and yield [8] [15]. Research has demonstrated that the conversion process involves multiple synthetic pathways, each presenting unique challenges and opportunities for optimization [3] [21].
The most extensively studied optimization approach involves the chlorination of 2-chloro-4-methylpyridine using phosphorus oxychloride under controlled conditions . Temperature control emerges as the most critical parameter, with optimal ranges between 110-120°C providing the best balance between reaction rate and product stability . Residence time optimization studies indicate that 6-8 hour reaction periods yield optimal results, as prolonged durations tend to reduce selectivity through side product formation [8].
Reagent stoichiometry plays a crucial role in synthesis optimization, with molar ratios of 1:1.2 (substrate to phosphorus oxychloride) ensuring complete conversion while minimizing waste . The selection of appropriate solvent systems has proven equally important, with diglyme and n-methyl-2-pyrrolidinone demonstrating superior performance due to their ability to maintain reaction homogeneity and facilitate subsequent purification steps [9].
Recent investigations have focused on the development of semi-continuous synthesis approaches that combine the advantages of batch and flow processing [15]. These hybrid methodologies have achieved overall yields of 69% with greater than 88% yield per synthetic step, representing significant improvements over traditional batch procedures [15].
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 110-120°C | Higher temperatures accelerate reaction but risk decomposition |
Residence Time | 6-8 hours | Prolonged durations reduce selectivity |
Reagent Molar Ratio | 1:1.2 (substrate:reagent) | Excess reagent ensures complete conversion |
Solvent System | Diglyme/n-methyl-2-pyrrolidinone | Common solvent reduces unit operations |
Catalyst Loading | 1.7 equivalents | Optimal base loading for cyclization |
Flow Rate | 0.5-2.0 milliliters per minute | Controls residence time and mixing |
Advanced process optimization has incorporated computational fluid dynamics modeling to predict reaction behavior and minimize experimental iterations [13]. These approaches have successfully identified reactor residence time and temperature as the most significant factors affecting product yield, with computational predictions showing absolute differences as low as 2.4% compared to experimental results [13].
The structure-activity relationships of 2-chloro-4-methylpyridine derivatives in antiretroviral drug development have been extensively characterized through systematic analysis of functional group modifications and their impact on biological activity [10] [11]. Understanding these relationships is fundamental to optimizing the therapeutic efficacy of nevirapine and related compounds [17] [22].
The presence of the chlorine substituent at the 2-position of the pyridine ring serves as an electron-withdrawing group that significantly influences the compound's reactivity and binding affinity [17]. This positioning creates favorable electrostatic interactions with the target enzyme binding site while simultaneously reducing the electron density of the pyridine nitrogen [22]. Research has demonstrated that this electronic modulation is crucial for maintaining the compound's antiretroviral activity [11].
Methyl group positioning at the 4-position provides critical steric and electronic effects that enhance metabolic stability [10]. Studies have shown that moving the methyl group from nitrogen positions to the aromatic ring significantly reduces cytochrome P450-mediated metabolism, thereby improving the compound's pharmacokinetic profile [10]. The 4-methyl substitution also creates favorable hydrophobic interactions with tyrosine residues in the non-nucleoside reverse transcriptase inhibitor binding pocket [10].
Comparative structure-activity relationship studies have revealed that compounds containing methoxy, hydroxyl, amino, and carbonyl functional groups demonstrate enhanced antiproliferative activity against various cell lines [17] [22]. The introduction of methoxy groups at multiple positions consistently resulted in decreased inhibitory concentration values, indicating improved biological activity [22]. Hydroxyl group substitution, particularly at ortho and para positions, has been associated with enhanced cellular uptake and target binding affinity [22].
Functional Group | Position Effect | Activity Impact |
---|---|---|
-OCH3 (methoxy) | Multiple positions enhance activity | Decreased inhibitory concentration values (improved activity) |
-OH (hydroxyl) | Ortho/para positions favored | Enhanced cellular uptake |
-NH2 (amino) | Meta position optimal for antiretroviral | Critical for target binding |
-C=O (carbonyl) | Adjacent to nitrogen beneficial | Metabolic stability improvement |
Halogen substituents | 2-position chlorine activates | Electron-withdrawing activation |
Aromatic rings | 6-membered rings improve binding | Favorable pi-pi interactions |
Bulky substituents | Steric hindrance reduces activity | Reduced target affinity |
The integration of these structural modifications has led to the development of more potent antiretroviral compounds with improved selectivity profiles [11]. Research findings indicate that the optimal balance of electronic and steric effects can be achieved through systematic modification of the pyridine scaffold, leading to enhanced therapeutic indices and reduced resistance development [10] [17].
The development of effective protecting group strategies for amino-pyridine derivatives represents a critical aspect of pharmaceutical intermediate synthesis, particularly in the preparation of complex molecules like nevirapine [12] [18] [25]. These strategies must address the unique reactivity challenges posed by the combination of electron-deficient pyridine rings and nucleophilic amino substituents [18].
Carbamate protecting groups have emerged as the most versatile and widely employed strategy for amino-pyridine protection [25]. The benzyloxycarbonyl protecting group offers excellent selectivity for primary amines and can be readily installed using benzyloxycarbonyl chloride in the presence of triethylamine [12] [25]. Deprotection is efficiently achieved through catalytic hydrogenolysis using palladium on carbon, providing clean removal without affecting the pyridine ring system [25].
The tert-butoxycarbonyl protecting group provides universal applicability for all types of amino groups and demonstrates exceptional stability under basic conditions [12] [24]. Installation involves treatment with di-tert-butyl dicarbonate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole under basic conditions [24]. The protecting group can be selectively removed using trifluoroacetic acid in dichloromethane, making it particularly suitable for multi-step synthetic sequences [25].
9-Fluorenylmethoxycarbonyl protection has gained significant importance in solid-phase peptide synthesis applications involving amino-pyridine derivatives [5] [25]. This protecting group exhibits excellent stability under acidic conditions while being readily removed by secondary amines such as piperidine [25]. The orthogonal nature of 9-fluorenylmethoxycarbonyl protection allows for selective deprotection in the presence of other protecting groups [25].
Protecting Group | Installation Conditions | Deprotection Method | Selectivity |
---|---|---|---|
Benzyloxycarbonyl (Cbz) | Cbz-Cl/triethylamine/dichloromethane | Catalytic hydrogenolysis/palladium on carbon | High for primary amines |
tert-Butoxycarbonyl (Boc) | (Boc)2O/EDCI/HOBT/base | Trifluoroacetic acid/dichloromethane | Universal for all amines |
9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl/piperidine base | Piperidine/dimethylformamide | Selective for n-terminal |
Allyloxycarbonyl (Alloc) | Alloc-Cl/base conditions | Palladium(0)/phenylsilane | Orthogonal to Boc/Fmoc |
Trimethylsilylethoxycarbonyl (Teoc) | Teoc-Cl/base/anhydrous conditions | Tetrabutylammonium fluoride/tetrahydrofuran | Fluoride-specific removal |
Trichloroethoxycarbonyl (Troc) | Troc-Cl/pyridine/low temperature | Zinc powder/acetic acid | Reductive conditions specific |
Advanced protecting group strategies have incorporated allyloxycarbonyl and trimethylsilylethoxycarbonyl groups to provide orthogonal protection capabilities [5] [12]. These systems enable selective deprotection sequences that are essential for complex multi-step syntheses [25]. The trimethylsilylethoxycarbonyl group offers unique fluoride-mediated deprotection using tetrabutylammonium fluoride, providing excellent chemoselectivity [5].
Continuous flow synthesis has emerged as a transformative technology for active pharmaceutical ingredient intermediate production, offering significant advantages over traditional batch processing methods [19] [26] [27]. The application of flow chemistry to 2-chloro-4-methylpyridine derivatives synthesis has demonstrated remarkable improvements in reaction control, safety, and scalability [28] [29].
The fundamental advantage of continuous flow synthesis lies in its ability to provide precise control over reaction parameters through enhanced mass and heat transfer characteristics [26] [28]. Plug flow reactors enable superior mixing efficiency compared to batch reactors, resulting in more homogeneous reaction conditions and reduced side product formation [27] [30]. Temperature control precision of ±1°C can be routinely achieved, enabling access to reaction conditions that would be difficult or dangerous to implement in batch systems [19] [26].
Pressure control capabilities in continuous flow systems allow for the exploitation of reaction conditions up to 10 bar operating pressure, providing access to enhanced reaction kinetics and selectivity [32]. Residence time optimization studies have demonstrated that 10-60 minute reaction times in flow systems can achieve comparable or superior results to batch processes requiring several hours [27] [30].
The scalability advantages of continuous flow synthesis are particularly significant for pharmaceutical intermediate production [29] [31]. Linear scale-up capability eliminates the complex geometric scaling considerations required for batch processes, enabling predictable translation from laboratory to manufacturing scale [32]. Production rates can be scaled by factors of 10-100 times batch scale simply by increasing flow rates or operating multiple parallel reactors [31].
Process Parameter | Optimal Value/Range | Advantages | Quality Impact |
---|---|---|---|
Reactor Type | Plug Flow Reactor | Better mass/heat transfer | Improved product consistency |
Temperature Control | ±1°C precision control | Precise reaction control | Reduced thermal degradation |
Pressure Range | 1-10 bar operating pressure | Access to harsh conditions | Enhanced reaction selectivity |
Residence Time | 10-60 minutes | Reduced side reactions | Minimized batch-to-batch variation |
Mixing Efficiency | Micromixer integration | Homogeneous reaction mixture | Higher reaction efficiency |
Heat Transfer | Enhanced surface area | Rapid thermal equilibration | Better impurity profile |
Safety Features | Automated monitoring | Real-time process control | Reduced human error |
Scalability Factor | 10-100x batch scale | Linear scale-up capability | Reproducible manufacturing |
Recent developments in continuous flow synthesis have incorporated automated optimization algorithms that can rapidly identify optimal reaction conditions [30]. Bayesian optimization techniques have been successfully applied to multistep telescoped syntheses, achieving overall yields of 81% in just 14 hours of optimization time [30]. These approaches significantly reduce the number of experiments required for process development while maximizing process efficiency [30].
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